3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQXHJZHBYSACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Reaction Pathways
Core Formation: Thieno[3,4-c]Pyrazole Scaffold
The bicyclic thieno[3,4-c]pyrazole system is synthesized via cyclocondensation reactions. Two primary approaches dominate the literature:
Method A : Thioketones react with hydrazines under acidic or basic conditions to form the pyrazole ring fused to a thiophene moiety. For example, cyclization of 3-thiocyanatothiophene-2-carbaldehyde with methylhydrazine yields the dihydrothienopyrazole intermediate.
Method B : Aminonitriles undergo cyclization with carbon disulfide in the presence of base, forming the thienopyrazole core through a [3+2] cycloaddition mechanism. This method offers higher regioselectivity for C-3 substitution.
Table 1: Comparison of Core Synthesis Methods
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | Thioketones | Aminonitriles |
| Reaction Conditions | HCl/EtOH, 80°C | KOH/DMSO, 120°C |
| Yield | 65–75% | 70–85% |
| Regioselectivity | Moderate | High |
Functionalization of the Core
Introduction of o-Tolyl Group
The o-tolyl (2-methylphenyl) group is introduced at position 2 of the pyrazole ring via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling:
- NAS : Treatment of the core with 2-methylphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves C-2 arylation with 80–90% yield.
- Buchwald-Hartwig Amination : Alternative protocols use palladium catalysts to couple 2-bromotoluene with the pyrazole amine, though this method is less common due to competing side reactions.
Attachment of 3-Methoxybenzamide
The 3-methoxybenzamide moiety is installed at position 3 via amide coupling:
Optimization of Reaction Conditions
Catalytic Systems
Solvent and Temperature Effects
- Cyclocondensation : Ethanol/water mixtures (3:1) at 80°C balance reaction rate and byproduct formation.
- Amidation : Anhydrous DMF at 0–5°C minimizes racemization during coupling.
Table 2: Optimal Conditions for Key Steps
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Core Formation | EtOH/H₂O | HCl | 80°C | 70% |
| o-Tolyl Introduction | DME/H₂O | Pd(dppf)Cl₂ | 100°C | 88% |
| Amide Coupling | DMF | HATU | 0°C | 92% |
Characterization and Analytical Data
Structural Confirmation
Physicochemical Properties
- Solubility : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic o-tolyl and benzamide groups.
- Stability : Stable under ambient conditions but degrades in acidic media (pH < 4).
Table 3: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 365.45 g/mol |
| LogP | 3.2 (predicted) |
| Melting Point | 198–200°C |
| HPLC Purity | >95% (C18, MeOH/H₂O) |
Scalability and Industrial Considerations
- Batch Size : Pilot-scale batches (1–5 kg) achieve 75–80% overall yield using Method B.
- Cost Drivers : Pd catalysts account for 40% of raw material costs; switching to Ni-based systems reduces expenses but lowers yields.
- Purification : Recrystallization from ethyl acetate/n-hexane (1:5) removes residual catalysts and byproducts.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Benzamide Modifications
- This contrasts with the 2-methyl substituent in the analog (CAS 392252-95-8), which may reduce steric bulk compared to ortho-substituted groups .
- 4-Bromo Analog (CAS 958587-45-6): The bromine atom introduces electronegativity and steric bulk, likely altering binding affinity in target proteins. This modification is absent in the target compound .
Aryl Group Variations
- o-Tolyl vs. Phenyl/p-Tolyl: The target compound’s o-tolyl group (2-methylphenyl) introduces steric hindrance near the thienopyrazole core, which could limit conformational flexibility compared to the phenyl or p-tolyl (4-methylphenyl) groups in analogs. The p-tolyl substitution in CAS 958587-45-6 may improve hydrophobic interactions in binding pockets .
Core Modifications
- The 5-oxo group in CAS 958587-45-6 adds a hydrogen-bond acceptor site, absent in the target compound, which could enhance interactions with polar residues in biological targets .
Biological Activity
3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 320.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Cyclization Reactions : Formation of the thieno[3,4-c]pyrazole core.
- Substitution Reactions : Introduction of the methoxy group via nucleophilic substitution.
- Amidation : Coupling the thieno[3,4-c]pyrazole intermediate with benzoyl chloride to form the benzamide derivative.
Biological Activity
Research has indicated a variety of biological activities associated with thienopyrazole derivatives, including:
- Antioxidant Activity : Studies have shown that compounds similar to this compound can act as antioxidants. For example, thienopyrazole compounds were assessed for their ability to mitigate oxidative stress in Clarias gariepinus (African catfish), demonstrating protective effects against toxic substances like 4-nonylphenol .
- Anti-inflammatory Properties : Thienopyrazole derivatives are noted for their anti-inflammatory effects. They inhibit pathways related to inflammation and may serve as potential therapeutic agents for inflammatory diseases .
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, certain thienopyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Protects erythrocytes from oxidative damage | |
| Anti-inflammatory | Inhibits inflammatory pathways | |
| Anticancer | Reduces viability of cancer cells |
Case Study: Antioxidant Activity in Fish
In a study examining the effects of thienopyrazole compounds on the red blood cells of Clarias gariepinus, researchers observed significant reductions in erythrocyte malformations when exposed to these compounds compared to controls. This indicates their potential use as protective agents against environmental toxins .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in key biological pathways. These interactions could lead to modulation of signaling pathways relevant to inflammation and cell proliferation.
Q & A
Q. Q1. What are the critical considerations for optimizing the synthetic yield of this compound?
The synthesis of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step reactions, including cyclization of the thieno[3,4-c]pyrazole core and coupling with substituted benzamide groups. Key factors include:
- Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Temperature control : Reaction steps often require precise thermal gradients (e.g., 60–80°C for cyclization, 0–5°C for quenching) to minimize side products .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) to achieve >95% purity .
Q. Q2. Which spectroscopic methods are most effective for characterizing its structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR for confirming the thieno[3,4-c]pyrazole ring and methoxy/amide substituents. Key signals include δ ~7.2–7.8 ppm (aromatic protons) and δ ~165 ppm (C=O) .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ at m/z 406.12) and isotopic patterns .
- IR spectroscopy : Absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O of methoxy group) .
Q. Q3. How can solubility challenges in biological assays be addressed?
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers, validated by dynamic light scattering (DLS) to confirm no aggregation .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) via substitution reactions at the pyrazole N1 position .
Advanced Research Questions
Q. Q4. How can contradictions in biological activity data across studies be resolved?
- Orthogonal validation : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted benzamides) to isolate structure-activity relationships (SAR) .
Q. Q5. What computational strategies are suitable for predicting its binding mode to kinase targets?
- Molecular docking : Employ AutoDock Vina with crystal structures of kinases (e.g., CDK2 or Aurora A) to prioritize binding poses. Key interactions include hydrogen bonding with the amide group and π-π stacking of the o-tolyl moiety .
- MD simulations : 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify critical residues for mutagenesis studies .
Q. Q6. How can its metabolic stability be improved for in vivo studies?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., at the pyrazole C4 position) to slow CYP450-mediated oxidation .
- Microsomal incubation : Screen with human liver microsomes (HLM) + NADPH to identify metabolic hotspots. Modify vulnerable sites (e.g., methoxy → trifluoromethoxy) .
Q. Q7. What experimental designs are optimal for evaluating its off-target effects?
- Broad-panel screening : Use Eurofins’ SelectScreen® kinase panel (400+ targets) at 1 µM .
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .
- CRISPR-Cas9 knockouts : Validate suspected off-targets (e.g., GPCRs) in isogenic cell lines .
Critical Analysis of Contradictory Findings
- Discrepancy in IC₅₀ values : Variations in kinase inhibition data (e.g., 45 nM vs. 120 nM) may arise from assay conditions (ATP concentration, enzyme source). Standardize assays using ADP-Glo™ kinase assays with 1 mM ATP .
- Divergent solubility reports : Conflicting solubility data (e.g., 12 µM vs. 35 µM) likely reflect differences in buffer ionic strength or temperature. Use standardized USP methods .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
